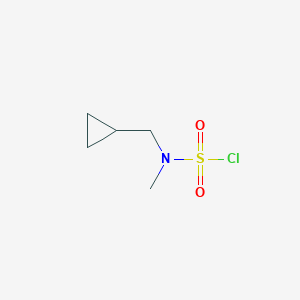![molecular formula C6H5BrN4 B1443150 7-Bromo-[1,2,4]triazolo[1,5-a]piridin-2-amina CAS No. 882521-63-3](/img/structure/B1443150.png)
7-Bromo-[1,2,4]triazolo[1,5-a]piridin-2-amina
Descripción general
Descripción
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the empirical formula C6H5BrN4 . It has a molecular weight of 213.03 . This compound is typically sold in solid form .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, such as 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using various oxidizers . Another method involves the reaction of 2-aminopyridines with nitriles .Molecular Structure Analysis
The molecular structure of 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be represented by the SMILES stringNc1nc2cc(Br)ccn2n1 . Further analysis of the molecular structure can be performed using computational chemistry software packages . Chemical Reactions Analysis
The chemical reactions involving 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be quite complex. For instance, the conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines can be achieved through catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system .Physical And Chemical Properties Analysis
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a solid compound . Its empirical formula is C6H5BrN4 and it has a molecular weight of 213.03 .Aplicaciones Científicas De Investigación
Química Medicinal: Inhibidores de JAK
Este compuesto sirve como un intermedio clave en la síntesis de inhibidores de Janus quinasa (JAK) . Los inhibidores de JAK son significativos por su papel en el tratamiento de enfermedades autoinmunes al modular el sistema inmunitario. El andamiaje triazolopiridina es una característica común en estas moléculas, contribuyendo a su eficacia y selectividad.
Síntesis Orgánica: Reacciones sin Catalizador
En la síntesis orgánica, este compuesto se utiliza en reacciones sin catalizador bajo condiciones de microondas . Este método es ecológico y eficiente, proporcionando un enfoque sostenible para la síntesis de triazolopiridinas, que son valiosas en la creación de moléculas biológicamente activas.
Ciencia de Materiales: Dispositivos OLED
El núcleo de triazolopiridina de 7-Bromo-[1,2,4]triazolo[1,5-a]piridin-2-amina se utiliza en el diseño de dispositivos OLED (diodos emisores de luz orgánica) fosforescentes . Estos materiales son cruciales para el desarrollo de pantallas de alta eficiencia con excelente pureza de color.
Investigación Cardiovascular: Tratamiento de Trastornos
Los derivados de este compuesto se han explorado por su potencial en el tratamiento de trastornos cardiovasculares . El fragmento triazolopiridina puede interactuar con varios objetivos biológicos, ofreciendo beneficios terapéuticos para las afecciones cardíacas.
Manejo de la Diabetes: Inhibición del Receptor GPR40
El compuesto se ha identificado como un inhibidor del receptor GPR40 , lo cual es relevante en el contexto del manejo de la diabetes tipo 2. La modulación de este receptor puede influir en la homeostasis de la glucosa y la secreción de insulina.
Agentes Antiproliferativos: Trastornos Hiperproliferativos
La investigación ha demostrado que los derivados de triazolopiridina pueden actuar como agentes antiproliferativos , lo que los convierte en candidatos para el tratamiento de trastornos hiperproliferativos, incluidos ciertos tipos de cáncer.
Química Sostenible: Síntesis sin Aditivos
La síntesis de triazolopiridinas, incluida la this compound, se puede lograr de una manera libre de aditivos . Esto se alinea con los principios de la química verde, reduciendo el impacto ambiental de la síntesis química.
Actividad Biológica: Inhibidores de FABP
Por último, este compuesto está involucrado en el desarrollo de inhibidores para proteínas de unión a ácidos grasos (FABP) . Las FABP se asocian con enfermedades metabólicas y cardiovasculares, y su inhibición puede conducir a nuevas estrategias terapéuticas.
Mecanismo De Acción
While the specific mechanism of action for 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is not mentioned in the search results, it’s worth noting that [1,2,4]triazolo[1,5-a]pyridine derivatives have found wide application in drug design . For example, drugs like GLPG0634 (filgotinib) and CEP33779, which are highly effective inhibitors of type I and II Janus kinases, were synthesized based on this backbone .
Direcciones Futuras
The future directions for research on 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine and similar compounds are likely to be influenced by their potential applications. As mentioned earlier, [1,2,4]triazolo[1,5-a]pyridine derivatives have been used in the design of drugs and efficient light-emitting materials for phosphorescent OLED devices . Therefore, future research may focus on exploring new applications for these compounds in medicine and technology.
Propiedades
IUPAC Name |
7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYYXZOMYRSLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712398 | |
| Record name | 7-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882521-63-3 | |
| Record name | 7-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)
![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)

![2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1443075.png)

![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)



![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)


